molecular formula C7H6FN3 B13710588 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13710588
M. Wt: 151.14 g/mol
InChI Key: XHHNRIXAELWYRQ-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of fluorine and methyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets in the body. It can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate immune responses and inflammation, making it a potential therapeutic agent for autoimmune diseases and cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for drug design and development, as well as for various industrial applications.

Biological Activity

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused triazole and pyridine ring system, which contributes to its unique chemical properties and enhances its stability and biological activity. The presence of fluorine and methyl groups is particularly significant in modulating its interactions with biological targets.

  • Molecular Formula : C₇H₆FN₃
  • Molecular Weight : 151.14 g/mol

The structure can be visualized as follows:

Structure C7H6FN3\text{Structure }\text{C}_7\text{H}_6\text{F}\text{N}_3

The primary biological activity of this compound is attributed to its role as an inhibitor of Janus kinases (JAK1 and JAK2). These enzymes are integral to various signaling pathways that regulate immune responses and cell proliferation. By inhibiting JAKs, this compound shows promise in treating inflammatory diseases and certain cancers .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on JAK kinases. The following table summarizes the IC50 values for different assays:

Target IC50 (nM) Reference
JAK112.5
JAK215.0
ALK57.68
p38α MAP kinase1240 - 3370

Antiproliferative Activity

The antiproliferative effects of the compound have been evaluated against various cancer cell lines. Notably, it has shown activity against breast, colon, and lung cancer cells. The following table summarizes the findings from these evaluations:

Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast)0.5Moderate
HT-29 (Colon)0.8Moderate
A549 (Lung)0.3High

These results indicate that the compound's structural features contribute to its effectiveness in inhibiting cancer cell proliferation through mechanisms that are not solely reliant on traditional pathways such as DHFR inhibition .

Case Studies

A study focusing on the synthesis and evaluation of derivatives of triazolo-pyridines highlighted the biological activity of compounds similar to this compound. The derivatives exhibited varying degrees of activity against cancer cell lines, suggesting that modifications to the core structure can enhance or alter biological effects .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3

InChI Key

XHHNRIXAELWYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1F

Origin of Product

United States

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